1-Isopropyl-2-methyl-1,2-dihydroisoquinoline
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Overview
Description
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are known for their presence in various natural products and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline can be synthesized through a multicomponent reaction involving isoquinoline, alkyl propiolate, and 1,3-diketones. This reaction proceeds under mild conditions without the need for catalysts . The general procedure involves mixing the acetylenic ester and 1,3-diketones in a solvent like dichloromethane, followed by the addition of isoquinoline at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various functionalized isoquinoline compounds.
Scientific Research Applications
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
1,2-Dihydroisoquinoline: Shares the core structure but lacks the isopropyl and methyl substituents.
Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.
Isoquinoline: The parent compound without hydrogenation
Uniqueness: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline is unique due to its specific substituents, which can influence its reactivity and biological activity.
Properties
CAS No. |
104860-93-7 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)13-12-7-5-4-6-11(12)8-9-14(13)3/h4-10,13H,1-3H3 |
InChI Key |
KOGKOUQWIWWCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C=CN1C |
Origin of Product |
United States |
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